molecular formula C17H23ClN4O2 B4287065 N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE

N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE

Cat. No.: B4287065
M. Wt: 350.8 g/mol
InChI Key: PQUJAKGRXOBDKC-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a pyrazolylmethyl group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O2/c1-5-22-12(2)13(9-19-22)10-21(3)11-17(23)20-15-8-14(18)6-7-16(15)24-4/h6-9H,5,10-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUJAKGRXOBDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic conditions.

    Substitution reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Amide bond formation: The final step involves the coupling of the pyrazolylmethyl group with the chloro-methoxyphenyl group using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles like sodium azide (NaN~3~) or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide
  • N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(1H-pyrazol-4-yl)methylglycinamide

Comparison:

  • Structural Differences: The presence of different substituents on the pyrazole ring or the phenyl ring can significantly alter the compound’s properties.
  • Reactivity: Variations in the substituents can affect the compound’s reactivity towards different chemical reactions.
  • Biological Activity: Changes in the molecular structure can lead to differences in biological activity, such as binding affinity to targets or therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE

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